molecular formula C8H8BrNO2 B6157506 2-(6-bromopyridin-2-yl)propanoic acid CAS No. 1539424-29-7

2-(6-bromopyridin-2-yl)propanoic acid

Cat. No.: B6157506
CAS No.: 1539424-29-7
M. Wt: 230.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromopyridin-2-yl)propanoic acid (CAS 1539424-29-7) is a high-purity brominated pyridine derivative engineered for advanced chemical synthesis and drug discovery research. This compound serves as a versatile and crucial synthetic intermediate, with its molecular formula of C8H8BrNO2 and a molecular weight of 230.06 . The structure features a reactive bromine atom at the 6-position of the pyridine ring, which is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of complex biaryl systems. Simultaneously, the propanoic acid moiety provides a handle for further functionalization through amide coupling or esterification, making this building block invaluable for constructing targeted molecular libraries. In pharmaceutical research, this compound is primarily utilized as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and other pharmacologically active molecules. Its specific structure is instrumental in developing compounds that target a range of diseases, and it is frequently employed in the creation of potential kinase inhibitors and other small-molecule therapeutics. The bromopyridine core is a privileged structure in medicinal chemistry, often contributing to favorable binding interactions with biological targets. Researchers value this chemical for its ability to efficiently introduce both a halogenated heteroaromatic system and a carboxylic acid function into a target molecule in a single step, thereby accelerating lead optimization and scaffold-hopping efforts. Please Note: This product is intended for Research and Development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. All information presented is for informational purposes and is offered without warranty regarding its suitability for any particular application.

Properties

CAS No.

1539424-29-7

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-pyridylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of 2-(6-bromopyridin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.

    Oxidation: Hydrogen peroxide, m-CPBA; solvents like acetic acid or dichloromethane; room temperature to mild heating.

    Reduction: LAH, NaBH4; solvents like ether or THF; room temperature to reflux.

Major Products Formed

    Substitution: Formation of azido, cyano, or amino derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated products.

Mechanism of Action

The mechanism of action of 2-(6-bromopyridin-2-yl)propanoic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, influencing cellular pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with NSAID Propanoic Acid Derivatives

Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (2-(4-isobutylphenyl)propanoic acid) and naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid) share the propanoic acid backbone but differ in their aromatic substituents. Key differences include:

  • Substituent Effects: The bromopyridine ring in 2-(6-bromopyridin-2-yl)propanoic acid introduces a nitrogen heterocycle, contrasting with the purely carbon-based aryl groups in NSAIDs. This nitrogen atom may participate in hydrogen bonding or coordinate with metal ions in biological systems.
  • Acidity : The electron-withdrawing bromine and pyridine ring in the target compound likely lower the pKa of the carboxylic acid compared to NSAIDs, affecting ionization and bioavailability .
Property This compound Ibuprofen
Aromatic Group 6-Bromopyridin-2-yl 4-Isobutylphenyl
Molecular Weight (g/mol) ~230–240 (estimated) 206.28
Key Functional Groups Bromine, pyridine, carboxylic acid Carboxylic acid, isobutyl
Potential Bioactivity Unreported (inferred from analogues) COX inhibition

Comparison with 2-[(6-Bromo-2-chloro-3-pyridinyl)oxy]propanoic Acid (CAS 62805-01-0)

This analogue (C₈H₇BrClNO₃, MW 280.50) features a bromo-chloro-pyridine core linked via an ether group to the propanoic acid. Key distinctions:

  • Reactivity : The ether linkage may confer metabolic stability compared to direct carbon bonding in the target compound.
  • Synthetic Routes : Halogenated pyridines often require selective coupling reactions, as seen in imidazo[4,5-b]pyridine syntheses .

Comparison with 2-Amino-3-(6-bromopyridin-3-yl)propanoic Acid (CAS 32938-58-2)

This amino-substituted derivative (C₈H₉BrN₂O₂, MW 245.07) differs in:

  • Functional Groups: The amino group introduces a basic site (pKa ~9–10), altering ionization and hydrogen-bonding capacity.

Comparison with Imidazo[4,5-b]pyridine Derivatives

Compounds like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine (C₁₃H₈BrN₃O) share the bromopyridine motif but incorporate fused imidazole and furan rings. These structural additions:

  • Synthetic Complexity : Multi-step syntheses involving cyclization and alkyne functionalization are common .

Q & A

Q. What are the optimal synthetic routes for 2-(6-bromopyridin-2-yl)propanoic acid, and how can yield and purity be maximized?

  • Methodological Answer: The synthesis typically starts with halogenated pyridine derivatives, such as 6-bromopyridine-2-carboxylic acid (CAS 30683-23-9), as a precursor . Key steps include coupling reactions (e.g., Suzuki-Miyaura for aryl-bromo substitutions) and subsequent functionalization of the propanoic acid moiety. Yield optimization relies on controlling reaction conditions:
  • Temperature: Maintain 60–80°C during coupling to minimize side reactions.
  • Catalysts: Use Pd(PPh₃)₄ for cross-coupling efficiency.
  • Purification: High-performance liquid chromatography (HPLC) with a C18 column achieves >95% purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR: ¹H NMR (400 MHz, DMSO-d₆) identifies the pyridinyl proton environment (δ 8.2–8.5 ppm) and propanoic acid protons (δ 1.2–1.5 ppm for CH₃, δ 3.1–3.4 ppm for CH₂) .
  • LC-MS: Electrospray ionization (ESI+) confirms molecular weight ([M+H]⁺ = 244.07 g/mol) and detects bromine isotope patterns .
  • X-ray Crystallography: ORTEP-3 software can model crystal structures, resolving bond angles and steric effects at the bromine-substituted pyridine ring .

Advanced Research Questions

Q. How does the chiral configuration of this compound influence its biological interactions, and what methods resolve enantiomeric purity?

  • Methodological Answer: The compound’s chirality (e.g., (R)- or (S)-configurations) affects binding to enzymes like aminoacyl-tRNA synthetases. To resolve enantiomers:
  • Chiral HPLC: Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase .
  • Circular Dichroism (CD): Monitor optical activity at 220–260 nm to validate enantiomeric excess (>99%) .
    Contradictions in bioactivity data (e.g., IC₅₀ variability) may arise from undetected racemization during storage .

Q. What strategies mitigate data reproducibility issues in synthesizing this compound derivatives?

  • Methodological Answer: Reproducibility challenges stem from:
  • Bromine Lability: The C-Br bond is prone to hydrolysis under acidic conditions. Use inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DMF) .
  • Byproduct Formation: Monitor reactions via TLC (silica gel, ethyl acetate:hexane = 1:3) to detect intermediates like dehalogenated pyridines.
  • Data Transparency: Report exact stoichiometry (e.g., 1.2 eq. of bromopyridine) and reaction times to align with literature protocols .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the bromine atom’s electrophilicity and steric hindrance. Key parameters:
  • Charge Distribution: Mulliken charges reveal the pyridine ring’s electron-deficient C6 position, favoring SNAr mechanisms .
  • Transition States: Simulate activation energy barriers for substitutions with amines or thiols. Validate predictions experimentally via kinetic studies (UV-Vis monitoring at 300 nm) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer: Discrepancies arise from protonation states:
  • Acidic Conditions (pH < 3): The carboxylic acid group remains protonated, reducing solubility in water (<1 mg/mL) but increasing in DCM .
  • Basic Conditions (pH > 7): Deprotonation enhances aqueous solubility (>10 mg/mL). Use potentiometric titration to determine pKa (~4.2 for COOH) and refine solvent selection .

Biological and Mechanistic Studies

Q. What in vitro assays are suitable for evaluating this compound’s inhibition of kinase targets?

  • Methodological Answer:
  • Kinase Activity Assays: Use ADP-Glo™ Kinase Assay with recombinant EGFR or MAPK. IC₅₀ values correlate with bromine’s electron-withdrawing effects on ligand-receptor binding .
  • Cellular Uptake: Radiolabel the compound with ¹¹C for PET imaging to track intracellular accumulation in cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.